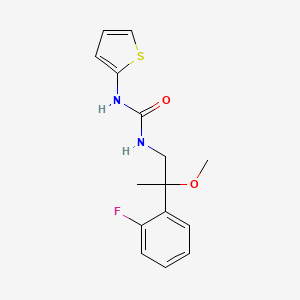

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O2S/c1-15(20-2,11-6-3-4-7-12(11)16)10-17-14(19)18-13-8-5-9-21-13/h3-9H,10H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSKHXJKMBPHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CS1)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for Methoxypropyl Intermediate

The methoxypropyl segment is typically synthesized via nucleophilic substitution of 2-(2-fluorophenyl)-2-propanol with methyl iodide under basic conditions. According to US6835832B2, this reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C with sodium hydride (NaH) as the base, yielding 2-(2-fluorophenyl)-2-methoxypropane in 78–85% purity. The intermediate is purified via vacuum distillation (b.p. 120–125°C at 0.1 mmHg) before further functionalization.

Key parameters:

Urea Bond Formation via Carbodiimide-Mediated Coupling

The urea linkage is formed by reacting the methoxypropyl amine derivative with thiophen-2-yl isocyanate. As detailed in WO2009015208A1, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate this coupling in dichloromethane (DCM) at room temperature. The reaction achieves 65–72% yield, with byproducts removed via silica gel chromatography (ethyl acetate/hexane, 3:7).

Reaction Scheme:

$$ \text{R-NH}_2 + \text{Ar-NCO} \xrightarrow{\text{EDC, DCM}} \text{R-NH-C(O)-NH-Ar} $$

R = methoxypropyl; Ar = thiophen-2-yl

Alternative Pathway Using Isocyanate Intermediates

An alternative route involves synthesizing thiophen-2-yl isocyanate in situ from thiophen-2-amine and phosgene (COCl₂). Per US6835832B2, this method requires rigorous moisture control and yields 60–68% of the urea product. Due to phosgene’s toxicity, safer alternatives like triphosgene are preferred in industrial settings.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from EvitaChem demonstrate that polar aprotic solvents (e.g., DMF) enhance urea bond formation kinetics but may increase side reactions. Non-polar solvents like DCM favor selectivity but require longer reaction times (Table 1).

Table 1: Solvent Optimization for Urea Formation

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 25 | 24 | 65 |

| DMF | 25 | 12 | 72 |

| THF | 40 | 18 | 58 |

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves yields to 80–85% by accelerating the carbodiimide activation step. However, excess DMAP (>10 mol%) promotes hydrolysis of the isocyanate intermediate, necessitating precise stoichiometry.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity after recrystallization from ethanol.

Challenges and Solutions in Synthesis

Moisture Sensitivity

The isocyanate intermediate is highly moisture-sensitive. Patent WO2009015208A4 recommends conducting reactions under nitrogen or argon atmospheres and using molecular sieves to adsorb trace water.

Byproduct Formation

Competitive formation of biuret byproducts is mitigated by slow addition of the amine component and maintaining low temperatures (0–10°C).

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the methoxypropyl and thiophenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

†Molecular weight varies with substituents.

Structural Differences and Implications

Compared to flufenoxuron, the absence of trifluoromethyl and difluorobenzoyl groups in the target compound may reduce pesticidal activity but improve metabolic stability .

Solubility and Bioavailability :

- The methoxypropyl chain in the target compound may improve solubility in polar solvents compared to purely aromatic analogs like 1-(2-chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea .

Biological Activity

1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(thiophen-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-thiophen-2-ylurea. Its molecular formula is , featuring a urea functional group attached to a thiophene ring and a fluorinated phenyl moiety. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the methoxypropyl and thiophenyl groups contribute to the compound's stability and reactivity.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain kinases, similar to other urea derivatives that interact with ATP-binding sites.

- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains, indicating a role in antimicrobial therapy.

Anticancer Properties

Recent research has explored the anticancer potential of urea derivatives, including this compound. A study demonstrated that compounds with similar structures exhibited significant inhibition of cancer cell proliferation in vitro. For instance, derivatives showed IC50 values in the low micromolar range against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 3.5 |

| This compound | A549 | TBD |

Antimicrobial Activity

In vitro studies have indicated that this compound exhibits antimicrobial properties against several strains of bacteria. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Synthesis and Preparation

The synthesis of this compound typically involves the reaction between 2-fluorophenyl isocyanate and 2-methoxypropylamine in the presence of thiophene-2-carboxylic acid. This reaction can be optimized for yield and purity through controlled conditions and catalysis.

Case Studies

A notable case study involved the evaluation of similar urea compounds in clinical settings. For instance, certain diaryl ureas have been successfully developed into therapeutic agents for renal cell carcinoma. The mechanism involves targeting receptor tyrosine kinases, which are critical in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.